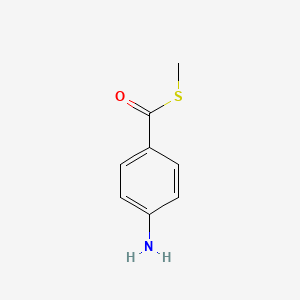![molecular formula C14H21ClN2 B14330259 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine CAS No. 103770-17-8](/img/structure/B14330259.png)
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. Piperazines are cyclic amines that have been widely studied due to their presence in various biologically active molecules.
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Lacks the methylphenyl group, making it less bulky and potentially less selective in its biological interactions.
4-[(2-Methylphenyl)methyl]piperazine: Lacks the chloroethyl group, which reduces its reactivity and potential for forming covalent bonds with biological targets.
Propriétés
Numéro CAS |
103770-17-8 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c1-13-4-2-3-5-14(13)12-17-10-8-16(7-6-15)9-11-17/h2-5H,6-12H2,1H3 |
Clé InChI |
SFBSPUWSYACHTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCN(CC2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

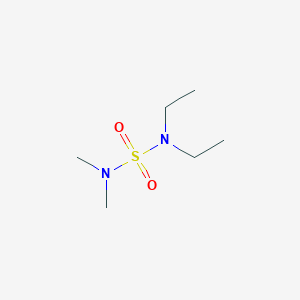
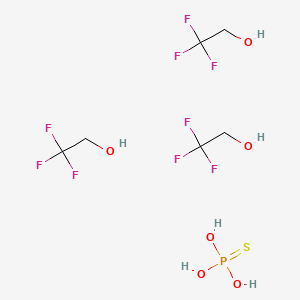
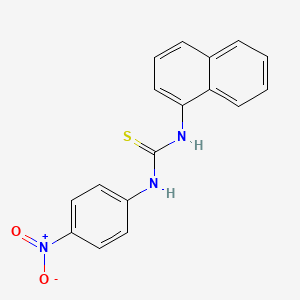
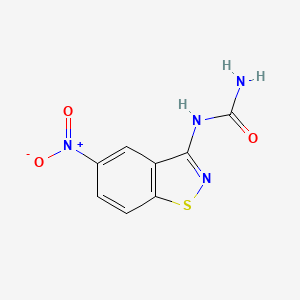
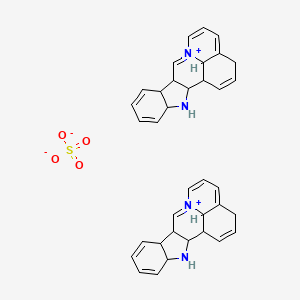
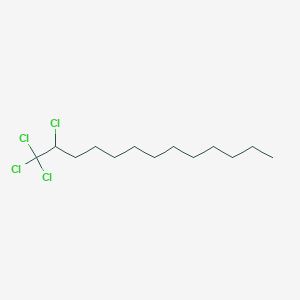
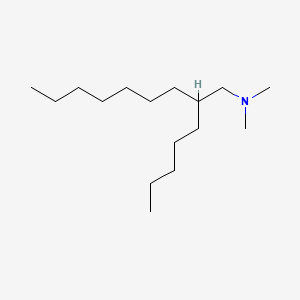
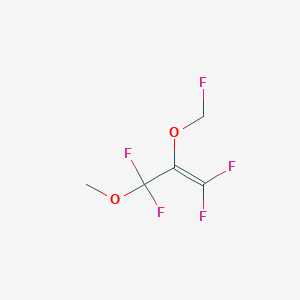
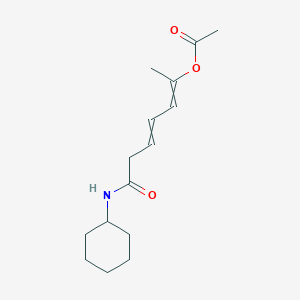
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
